Enhanced Electrophilicity of the 7‑Carbonyl Chloride vs. the 7‑Carboxylic Acid: LogP and PSA Comparison
The target 7‑carbonyl chloride exhibits a computed logP of 2.306 and a polar surface area (PSA) of 17.07 Ų . In contrast, the corresponding 7‑carboxylic acid (CAS 131384‑94‑6) shows a higher PSA and lower logP (estimated ~1.4 based on the acid‑to‑acid chloride difference for benzoic acid analogs), indicating that the acid chloride is significantly more lipophilic and membrane‑permeable. For procurement scientists, the lower PSA and higher logP favor the acid chloride in applications requiring passive membrane permeability or when lipophilic building blocks are desired for fragment-based drug discovery.
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 2.306, PSA = 17.07 Ų (computed via ChemSRC) |
| Comparator Or Baseline | Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid (CAS 131384-94-6); logP ~1.4 (estimated), PSA ~37.3 Ų (typical for benzoic acid) |
| Quantified Difference | ΔlogP ≈ +0.9 (target more lipophilic); ΔPSA ≈ −20 Ų |
| Conditions | Computed properties (ChemSRC) at standard state; no experimental logP available. |
Why This Matters
This difference guides selection when reaction sequence requires an activated acyl donor or when downstream ADME optimization demands higher lipophilicity at the building-block stage.
